molecular formula C21H24N2O3 B304069 N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

货号 B304069
分子量: 352.4 g/mol
InChI 键: IVTZEONWZZBVIH-RGEXLXHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. CX-4945 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

作用机制

CX-4945 inhibits the activity of CK2 by binding to its catalytic subunit, preventing its phosphorylation and subsequent activation. CK2 plays a crucial role in the regulation of various cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. By inhibiting CK2, CX-4945 disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CX-4945 has been shown to have several biochemical and physiological effects. In cancer cells, CX-4945 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative disorders, CX-4945 reduces the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, CX-4945 has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

实验室实验的优点和局限性

CX-4945 has several advantages for lab experiments. It is a highly specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, CX-4945 has been extensively optimized for its synthesis, which makes it readily available for research purposes. However, CX-4945 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, CX-4945 has been shown to have some off-target effects, which may complicate its use in certain experiments.

未来方向

There are several future directions for the study of CX-4945. One potential direction is the development of CX-4945 as a therapeutic agent for cancer. Several clinical trials have been conducted to evaluate the safety and efficacy of CX-4945 in cancer patients, and further studies are needed to determine its potential as a cancer treatment. Another potential direction is the study of CX-4945 in neurodegenerative disorders. Recent studies have shown that CK2 plays a crucial role in the regulation of neuronal function, and CX-4945 may have potential as a treatment for these disorders. Additionally, further studies are needed to determine the potential of CX-4945 as an antiviral agent, particularly in the treatment of HIV and hepatitis C virus.

合成方法

The synthesis of CX-4945 involves the reaction of 5-methyl-2-furancarboxylic acid with cyclohexylamine to produce 5-methyl-2-furylcarboxamidine. The resulting compound is then reacted with 4-fluoro-3-nitrobenzoic acid to form CX-4945. The synthesis method for CX-4945 has been extensively optimized to improve its yield and purity.

科学研究应用

CX-4945 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CX-4945 has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. CX-4945 has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques. Additionally, CX-4945 has been studied for its antiviral properties, where it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

属性

产品名称

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

分子式

C21H24N2O3

分子量

352.4 g/mol

IUPAC 名称

N-[(Z)-3-(cyclohexylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-15-12-13-18(26-15)14-19(21(25)22-17-10-6-3-7-11-17)23-20(24)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,22,25)(H,23,24)/b19-14-

InChI 键

IVTZEONWZZBVIH-RGEXLXHISA-N

手性 SMILES

CC1=CC=C(O1)/C=C(/C(=O)NC2CCCCC2)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3

规范 SMILES

CC1=CC=C(O1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。